Ro-31-8425

Overview

Description

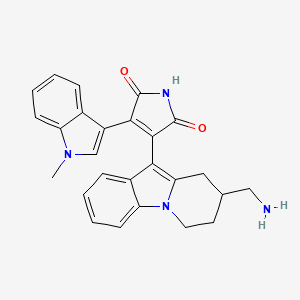

Ro-31-8425 is a complex organic compound with a molecular formula of C26H24N4O2 . This compound is notable for its intricate structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ro-31-8425 involves several steps, typically starting with the preparation of the pyrrole and indole derivatives. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high yields and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Ro-31-8425 has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology: The compound’s structure makes it a candidate for studying biological interactions at the molecular level.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, Ro-31-8425 stands out due to its unique combination of fused rings and functional groups. Similar compounds include other pyrrole and indole derivatives, which may share some chemical properties but differ in their specific structures and reactivity .

Biological Activity

Ro-31-8425 is a potent and selective inhibitor of protein kinase C (PKC), which has garnered attention for its diverse biological activities, particularly in the context of cellular signaling and apoptosis. This article delves into the compound's mechanisms of action, efficacy in various cellular models, and its implications in therapeutic applications.

Chemical Profile

- Chemical Name : 2-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl]-3-(1-methyl-1H-indol-3-yl)maleimide, HCl

- CAS Number : 131848-97-0

- Molecular Formula : C26H24N4O2·xHCl

- IC₅₀ Values :

This compound functions as an ATP-competitive inhibitor that selectively targets various PKC isozymes. Its mechanism involves:

- Inhibition of PKC Activity : The compound effectively inhibits PKC-mediated signaling pathways, which are crucial for various cellular processes including proliferation and differentiation.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in certain cell types by triggering mitochondrial pathways. For instance, it has been shown to cause cytochrome c release and subsequent activation of caspase cascades in HL-60 cells .

Apoptosis Induction

This compound has been demonstrated to induce apoptosis through a well-characterized pathway involving mitochondrial dysfunction and caspase activation. Key findings include:

- Cell Line Studies : In HL-60 cells treated with this compound, significant apoptotic markers were observed, including nuclear condensation and DNA fragmentation .

Neutrophil Function Modulation

Research has shown that this compound affects human neutrophil responses. Specifically:

- It inhibits superoxide generation in neutrophils, indicating a potential role in modulating inflammatory responses .

Enhancement of Cell Adhesion

Recent studies suggest that this compound may enhance mesenchymal stromal cell (MSC) adhesion under flow conditions by upregulating CD11a expression. This effect is significant for improving cellular interactions in therapeutic contexts such as tissue repair .

Study on Neutrophil Responses

In a detailed investigation on human neutrophils, this compound was found to selectively inhibit various responses related to inflammation. The study highlighted its role in modulating superoxide production and chemotaxis, emphasizing its potential therapeutic applications in inflammatory diseases .

Epithelial Tight Junction Regulation

Another study explored the effects of this compound on tight junction assembly during epithelial differentiation. The inhibitor was shown to suppress the stimulatory effects of PKC activators on tight junction protein assembly, suggesting a regulatory role for PKC signaling in epithelial barrier function .

Comparative Efficacy Table

| Compound | IC₅₀ (nM) | Biological Activity | Notes |

|---|---|---|---|

| This compound | 15 | Inhibitor of PKC | Induces apoptosis in HL-60 cells |

| Ro-31-8220 | 10 | Induces apoptosis | Related compound with similar effects |

| Gö 6983 | Varies | Inhibits various PKC isozymes | Affects tight junction assembly differently |

Properties

IUPAC Name |

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKKPWJFHBFCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927365 | |

| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131848-97-0 | |

| Record name | Ro 31-8425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.